N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine
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Overview
Description
N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The indole nucleus is a common structural motif in various bioactive molecules, making it an important target for synthetic and medicinal chemistry .
Mechanism of Action
- One study reported that a related compound, N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride , exhibited significant inhibition of secretory phospholipase A2 (sPLA2). This inhibition activity was comparable to ursolic acid, a positive control.
Target of Action
Biochemical Analysis
Biochemical Properties
N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with multiple receptors, exhibiting high affinity and specificity . These interactions often result in the modulation of enzyme activity, receptor binding, and signal transduction pathways, contributing to the compound’s diverse biological activities.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have demonstrated antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the compound’s ability to modulate key signaling pathways, such as the MAPK and PI3K/Akt pathways, and influence the expression of genes involved in cell proliferation, apoptosis, and immune responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, indole derivatives have been shown to inhibit the activity of certain kinases and proteases, thereby modulating cellular signaling and metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have distinct biological activities, contributing to the compound’s overall temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the optimal therapeutic window for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. Indole derivatives, including this compound, can affect metabolic flux and alter metabolite levels . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylindole.
Formylation: The methylated indole is then formylated using a formylating agent like formic acid or formamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Bases: Sodium hydride, potassium carbonate
Formylating Agents: Formic acid, formamide
Major Products Formed
Oxidation Products: Oxides of the indole derivative
Reduction Products: Reduced derivatives of the indole compound
Substitution Products: Various substituted indole derivatives
Scientific Research Applications
N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine
- N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride
Uniqueness
N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11/h3-5,7,12-13H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIGHBKPEYKJJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650282 |
Source
|
Record name | N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-67-7 |
Source
|
Record name | N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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